![molecular formula C18H22O3 B5155171 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5155171.png)
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene
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Overview
Description
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a methoxy group and a butoxy group attached to a benzene ring, with an additional methylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene typically involves the reaction of 1-methoxy-2-hydroxybenzene with 4-(4-methylphenoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-2-[(4-methylphenoxy)methyl]benzene
- 1-methoxy-4-[(4-methylphenoxy)butoxy]benzene
Uniqueness
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required .
Properties
IUPAC Name |
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-9-11-16(12-10-15)20-13-5-6-14-21-18-8-4-3-7-17(18)19-2/h3-4,7-12H,5-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAOMLKKHMNDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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